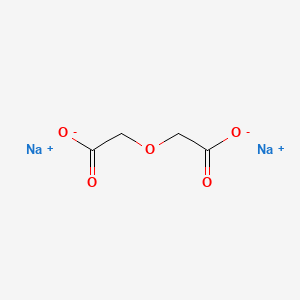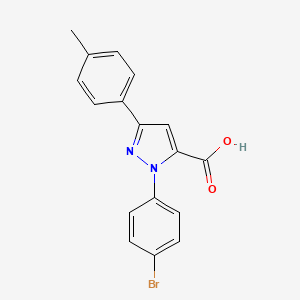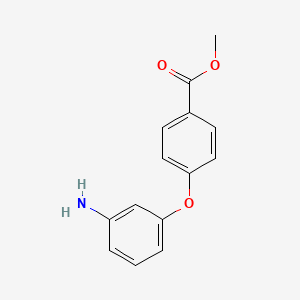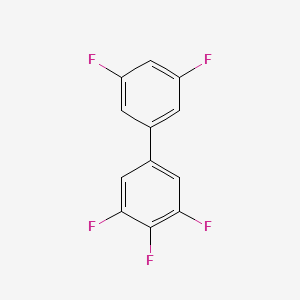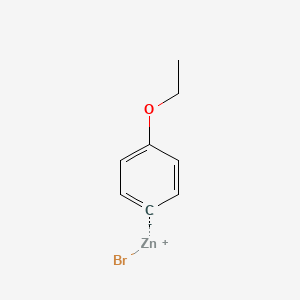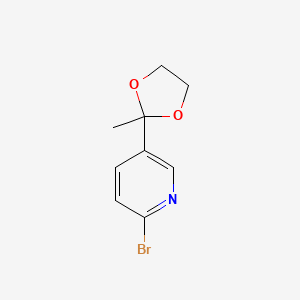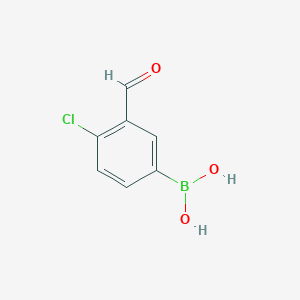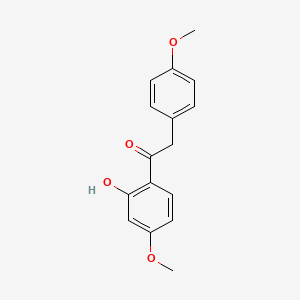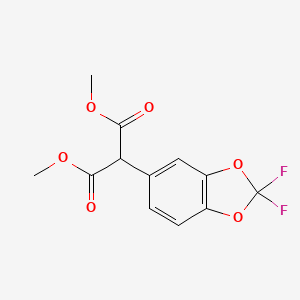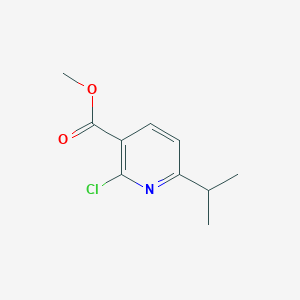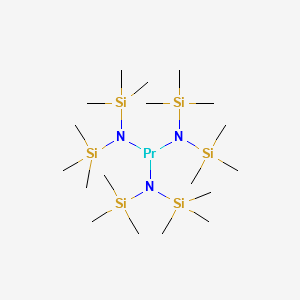![molecular formula C9H4F4O4 B6360281 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid CAS No. 398156-39-3](/img/structure/B6360281.png)
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is a fluorinated organic compound with the molecular formula C9H4F4O4. This compound is characterized by the presence of four fluorine atoms and a dioxine ring structure, making it a unique and interesting subject for chemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxine derivatives.
科学的研究の応用
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of fluorinated polymers and materials with specialized properties
作用機序
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other biochemical processes .
類似化合物との比較
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with similar fluorine content but different structural properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a different backbone structure.
Uniqueness
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is unique due to its dioxine ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O4/c10-8(11)9(12,13)17-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMAWBGTXPIGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)
